4-Hydroxy-1-naphthoic acid
Overview
Description
4-Hydroxy-1-naphthoic acid is a chemical compound that contains 23 bonds in total, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of dihydroxynaphthoic acids, which are important chemicals found in organisms, can be achieved using CYP199A2, a bacterial P450 from Rhodopseudomonas palustris, as an oxidation biocatalyst . This enzyme exhibits oxidation activity towards three hydroxynaphthoic acids and can efficiently catalyze the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-1-naphthoic acid includes 23 bonds in total: 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis
Microbial degradation of naphthalene and substituted naphthalenes, including hydroxynaphthoic acids, has been studied extensively. Various bacterial species from soil flora have displayed the ability to degrade these compounds . The biocatalytic synthesis of dihydroxynaphthoic acids by Cytochrome P450 CYP199A2 involves the oxidation of hydroxynaphthoic acids .Scientific Research Applications
Organic Solvent Tolerance in Bacteria
4-Hydroxy-1-naphthoic acid has been found to improve the organic solvent tolerance of bacteria, which is beneficial for the bioproduction of various valuable chemicals. This application is particularly relevant in industrial biotechnology where microbial production systems are used .
Substrate Specificity and Enzyme Inhibition
Research has shown that naphthoic acids, including 4-Hydroxy-1-naphthoic acid, are recognized by certain enzymes involved in prenylation activities. These compounds can act as inhibitors, affecting the metabolic pathways in which they are involved .
Asymmetric Catalysis
Naphthoic acids are also being studied for their potential use in asymmetric catalysis. This field of research is crucial for the development of new synthetic methods for producing chiral molecules, which are important in pharmaceuticals .
Biocatalytic Synthesis
Cytochrome P450 enzymes have been used to synthesize dihydroxynaphthoic acids, including derivatives of 4-Hydroxy-1-naphthoic acid. This application is significant in the field of green chemistry and enzymatic synthesis .
Future Directions
Research into the properties and applications of hydroxynaphthoic acids is ongoing. For example, studies have explored the formation of inclusion compounds of hydroxynaphthoic acids, comparing co-crystal vs. salt formation . Additionally, advances in regulating vitamin K2 production through metabolic engineering strategies have been discussed, with activation of the QS system and dynamic regulation of the biosynthetic pathway by Esa-PesaR leading to increased titer of 4-hydroxyphenylacetic acid .
properties
IUPAC Name |
4-hydroxynaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAGPCOTGOTBQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322381 | |
Record name | 4-Hydroxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-naphthoic acid | |
CAS RN |
7474-97-7 | |
Record name | 4-Hydroxy-1-naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7474-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxy-4-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7474-97-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-HYDROXY-4-NAPHTHOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO8UA94R91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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